
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide is a compound that contains multiple halogen atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Amidation: The formation of the amide bond.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: Such as nucleophilic substitution where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides.
Scientific Research Applications
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs.
Agrochemicals: It has potential use as a fungicide or herbicide.
Materials Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-fluoro-N-methyl-4-trifluoromethyl-benzamide is unique due to the combination of multiple halogen atoms and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrF4NO |
|---|---|
Molecular Weight |
300.05 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-methyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H6BrF4NO/c1-15-8(16)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3,(H,15,16) |
InChI Key |
CLYJXNKHKRAMJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
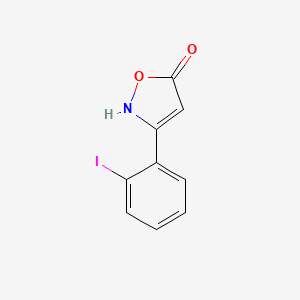

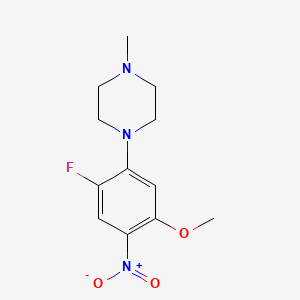



![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)

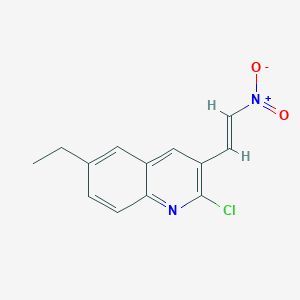
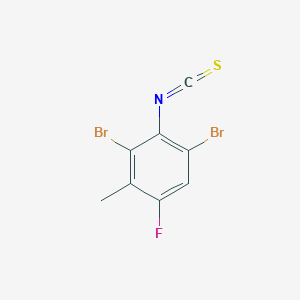
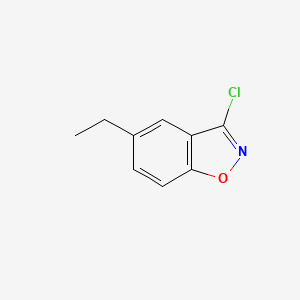

![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
